4,4'-(Diazoamino)dibenzenesulfonic acid, disodium salt
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Overview
Description
4,4’-(Diazoamino)dibenzenesulfonic acid, disodium salt is an organic compound with the molecular formula C12H12N3NaO6S2 and a molecular weight of 381.35 g/mol . This compound is known for its light yellow to orange solid appearance and is slightly soluble in solvents like DMSO, methanol, and water . It is primarily used in organic synthesis, particularly in the production of dyes and other organic compounds .
Preparation Methods
The synthesis of 4,4’-(Diazoamino)dibenzenesulfonic acid, disodium salt involves the reaction of benzenesulfonyl chloride with nitrosobenzene in an alkaline medium . The general steps are as follows:
- Dissolve benzenesulfonyl chloride in an ether solvent.
- Add an alkaline solution to the mixture.
- Slowly add a solution of nitrosobenzene.
- After the reaction is complete, precipitate the product by crystallization, followed by separation and drying .
Industrial production methods typically involve similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,4’-(Diazoamino)dibenzenesulfonic acid, disodium salt undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the diazoamino group into amines or other functional groups.
Substitution: It can participate in substitution reactions, where the diazoamino group is replaced by other substituents.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-(Diazoamino)dibenzenesulfonic acid, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic dyes and other compounds[][4].
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments[][4].
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals[][4].
Mechanism of Action
The mechanism of action of 4,4’-(Diazoamino)dibenzenesulfonic acid, disodium salt involves its ability to undergo diazotization and coupling reactions . The diazonium group can react with various nucleophiles, leading to the formation of different products. This reactivity is exploited in organic synthesis and industrial applications .
Comparison with Similar Compounds
Similar compounds to 4,4’-(Diazoamino)dibenzenesulfonic acid, disodium salt include:
4’-Aminoazobenzene-4-sulphonic acid: Used in photocatalytic wastewater treatment.
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Used in the synthesis of dyes and optical brighteners.
The uniqueness of 4,4’-(Diazoamino)dibenzenesulfonic acid, disodium salt lies in its specific reactivity and applications in dye synthesis and organic reactions .
Properties
IUPAC Name |
disodium;4-[2-(4-sulfonatophenyl)iminohydrazinyl]benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O6S2.2Na/c16-22(17,18)11-5-1-9(2-6-11)13-15-14-10-3-7-12(8-4-10)23(19,20)21;;/h1-8H,(H,13,14)(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVNMDAIZCXVTO-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=NC2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3Na2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56120-28-6 |
Source
|
Record name | 4,4'-(Diazoamino)dibenzenesulfonic acid, disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056120286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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